4-Methoxy-3-nitroisoquinoline
Description
4-Methoxy-3-nitroisoquinoline is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a methoxy group at position 4 and a nitro group at position 3.
Synthetic routes to analogous nitro- and methoxy-substituted isoquinolines often involve palladium-catalyzed cross-coupling reactions. For example, PdCl₂(PPh₃)₂ and PCy₃ catalysts are employed in coupling aryl boronic acids with amino-substituted precursors under basic conditions (e.g., K₂CO₃ in DMF) .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
4-methoxy-3-nitroisoquinoline |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-8-5-3-2-4-7(8)6-11-10(9)12(13)14/h2-6H,1H3 |
InChI Key |
DJKGFUXNQJNUAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 4-methoxy-3-nitroisoquinoline include:
Impact of Substituent Position and Type :
- Electron Effects: The nitro group at C3 in this compound reduces electron density at the isoquinoline core, enhancing electrophilic substitution resistance compared to methyl-substituted analogs (e.g., 6-methoxy-3-methylisoquinoline) .
- Solubility: Protonated forms (e.g., 5-methoxyisoquinoline hydrochloride) exhibit higher aqueous solubility than neutral nitro derivatives .
- Synthetic Flexibility : Nitro groups facilitate further functionalization (e.g., reduction to amines), whereas methyl or methoxy groups are less reactive .
Physical and Chemical Properties
- Melting Points: While direct data for this compound is unavailable, structurally related compounds like 4k (melting point 223–225°C) suggest that nitro substitution increases melting points compared to non-nitro analogs due to stronger intermolecular interactions .
- Reactivity : The nitro group at C3 may direct further substitutions to electron-rich positions (e.g., C5 or C8), whereas methyl or methoxy groups at C3 or C6 favor different regioselectivity .
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